molecular formula C13H15NO B11900191 2-Methoxy-N,N-dimethylnaphthalen-1-amine CAS No. 183890-19-9

2-Methoxy-N,N-dimethylnaphthalen-1-amine

Katalognummer: B11900191
CAS-Nummer: 183890-19-9
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: QDNOXGNJZLYWPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-N,N-dimethylnaphthalen-1-amine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a dimethylamine group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxy-N,N-dimethylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the methylation of 2-methoxynaphthalene with dimethylamine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-N,N-dimethylnaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The methoxy and dimethylamine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylnaphthalen-2-amine: Similar in structure but lacks the methoxy group.

    2-Methoxynaphthalene: Lacks the dimethylamine group.

    Naphthalene: The parent compound without any substituents.

Uniqueness

2-Methoxy-N,N-dimethylnaphthalen-1-amine is unique due to the presence of both methoxy and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

183890-19-9

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

2-methoxy-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C13H15NO/c1-14(2)13-11-7-5-4-6-10(11)8-9-12(13)15-3/h4-9H,1-3H3

InChI-Schlüssel

QDNOXGNJZLYWPT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=CC2=CC=CC=C21)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.